molecular formula C8H5ClF2O2 B2728987 3-Chloro-5-(difluoromethyl)benzoic acid CAS No. 2248404-77-3

3-Chloro-5-(difluoromethyl)benzoic acid

Cat. No.: B2728987
CAS No.: 2248404-77-3
M. Wt: 206.57
InChI Key: YMHXZXLCQOUVEY-UHFFFAOYSA-N
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Description

3-Chloro-5-(difluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorine atom and a difluoromethyl group attached to the benzene ring

Mechanism of Action

Target of Action

The primary targets of the compound 3-Chloro-5-(difluoromethyl)benzoic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(difluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the halogenation of 3,5-difluorotoluene followed by oxidation. The reaction typically proceeds as follows:

    Halogenation: 3,5-Difluorotoluene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 3-position.

    Oxidation: The resulting 3-chloro-5-difluorotoluene is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom with other functional groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-5-(difluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 3,5-Dichloro-4-(difluoromethyl)benzoic acid
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid

Uniqueness

3-Chloro-5-(difluoromethyl)benzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-chloro-5-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHXZXLCQOUVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248404-77-3
Record name 3-chloro-5-(difluoromethyl)benzoic acid
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